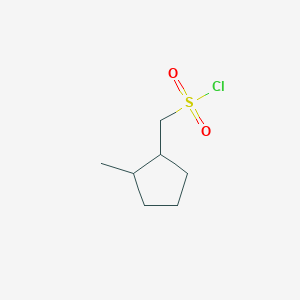
(2-Methylcyclopentyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-methylcyclopentyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylcyclopentyl)methanesulfonyl chloride can be synthesized through the reaction of 2-methylcyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure the efficient conversion of methanesulfonic acid to the desired sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
(2-Methylcyclopentyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various compounds.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclopentyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, used widely in organic synthesis.
Tosyl chloride: Another sulfonyl chloride, used for similar purposes but with a different aromatic ring structure.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
(2-Methylcyclopentyl)methanesulfonyl chloride is unique due to the presence of the 2-methylcyclopentyl ring, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
(2-methylcyclopentyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
RIOXHVHSPYOXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
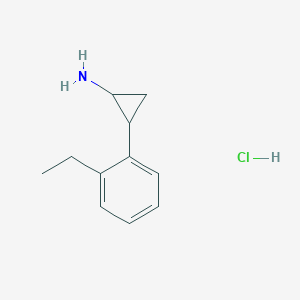
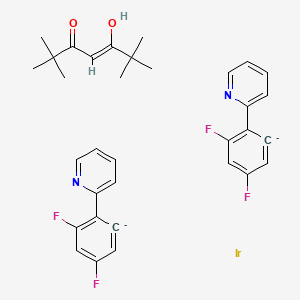
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)

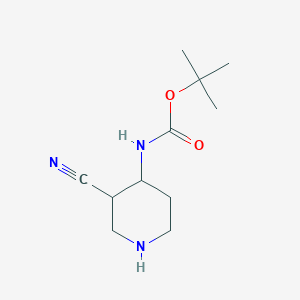
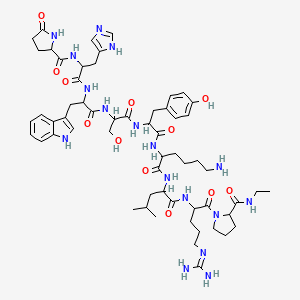
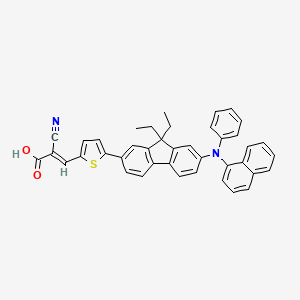
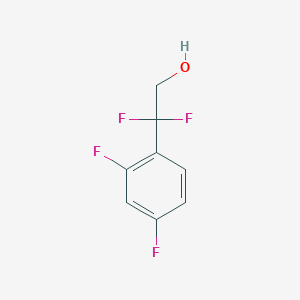
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)

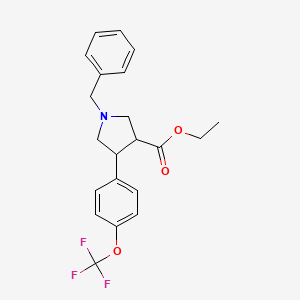
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
